Ferric acetate, basic

Overview

Description

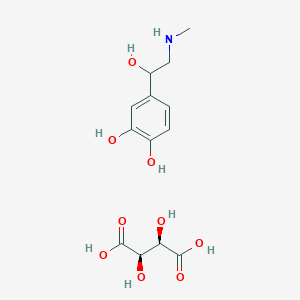

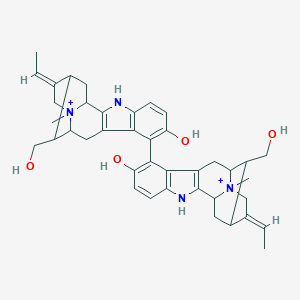

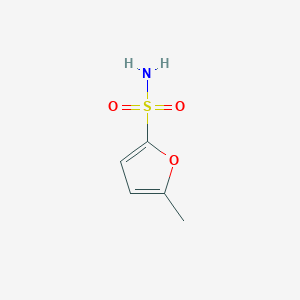

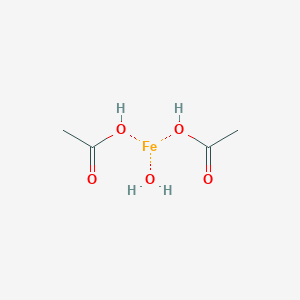

Ferric acetate, basic , also known as basic iron acetate , is an acetate salt of the coordination complex [Fe₃O(OAc)₆(H₂O)₃]. It is commonly used in chemical research and industrial applications. The compound is characterized by its red-brown color and has been historically employed as a test for ferric ions .

Synthesis Analysis

The synthesis of ferric acetate, basic involves the reaction between iron salts (such as iron(III) chloride or iron(III) sulfate) and acetic acid. The resulting product is a complex containing iron(III) cations coordinated with acetate anions .

Molecular Structure Analysis

The molecular structure of ferric acetate, basic consists of a central iron(III) cation surrounded by six acetate ligands (CH₃CO₂⁻) and three water molecules (H₂O). The coordination geometry around the iron atom is octahedral .

Chemical Reactions Analysis

Ferric acetate, basic can participate in various chemical reactions, including hydrolysis, oxidation, and redox reactions. For instance, it can react with reducing agents to form ferrous compounds .

Physical And Chemical Properties Analysis

Scientific Research Applications

Nanocatalysis

Ferric acetate is used in the field of nanocatalysis . It provides the advantages of both homogeneous and heterogeneous catalysis in terms of activity, selectivity, efficiency, and reusability. Magnetically recoverable nanocatalysts provide a larger surface area for the chemical transformations where the organic groups can be anchored, leading to a decrease in the reaction time, increase in the reaction output, and improvement in the atom economy of the chemical reactions .

Green Chemistry

Ferric acetate is used in green chemistry . Magnetic nanocatalysts provide a greener approach towards the chemical transformations and are easily recoverable by the aid of an external magnet for their reusability .

Test for Ferric Ions

The formation of the red-brown complex of ferric acetate was once used as a test for ferric ions .

Ligand Substitution Reactions

The terminal aqua ligands on the trimetallic framework of ferric acetate can be substituted with other ligands, such as pyridine and dimethylformamide .

Preparation of Mixed Metal Species

Reduction of the ferric acetate cation affords the neutral mixed-valence derivative that contains one ferrous and two ferric centers. Mixed metal species are known such as [Fe 2 CoO (OAc) 6 (H 2 O) 3 ] .

Dyes and Mordants

Materials prepared by heating iron, acetic acid, and air, loosely described as basic iron acetates, are used as dyes and mordants .

Wood Aging

Iron acetate is often brushed upon untreated wood to give it an aged appearance .

Energy Storage Devices

Ferric acetate is researched for usage in applications such as energy storage devices .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Ferric acetate, also known as basic iron acetate, is a coordination complex . The primary targets of ferric acetate are the iron transport and storage proteins in the body, such as transferrin and ferritin . These proteins play a crucial role in maintaining iron homeostasis, which is essential for various physiological processes, including oxygen transport and DNA synthesis .

Mode of Action

Ferric acetate interacts with its targets through a process known as chelation . In this process, the ferric ions (Fe3+) in ferric acetate bind to the oxygen atoms in the acetate ions (CH3COO-) forming a coordination complex . This complex can then interact with iron-binding proteins in the body, facilitating the transport and storage of iron .

Biochemical Pathways

The action of ferric acetate affects several biochemical pathways. One of the key pathways is the iron absorption pathway. Ferric acetate can increase the bioavailability of iron, enhancing its absorption in the gastrointestinal tract . This can lead to an increase in the production of hemoglobin, a protein that carries oxygen in the blood . Additionally, ferric acetate can also influence the regulation of iron homeostasis, affecting the synthesis and degradation of ferritin, the primary iron storage protein .

Pharmacokinetics

The pharmacokinetics of ferric acetate involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, ferric acetate is absorbed in the gastrointestinal tract . It is then distributed throughout the body, primarily binding to transferrin in the blood for transport to various tissues . Ferric acetate is metabolized in the liver, where it is incorporated into ferritin for storage . The excretion of ferric acetate is primarily through the feces, with a small amount excreted in the urine .

Result of Action

The action of ferric acetate results in increased iron levels in the body, which can help to alleviate conditions such as iron deficiency anemia . By increasing the availability of iron, ferric acetate can enhance the production of hemoglobin, improving oxygen transport in the body . Additionally, by influencing iron homeostasis, ferric acetate can help to maintain optimal iron levels in the body, supporting various physiological processes .

Action Environment

The action, efficacy, and stability of ferric acetate can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of ferric acetate . Additionally, the presence of other dietary components, such as calcium and certain types of dietary fiber, can interfere with iron absorption, potentially affecting the efficacy of ferric acetate . Furthermore, the stability of ferric acetate can be affected by factors such as temperature and humidity .

properties

IUPAC Name |

acetic acid;iron;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Fe.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURQVYUQNCFEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FeO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferric acetate, basic | |

CAS RN |

10450-55-2 | |

| Record name | Ferric acetate, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric acetate, basic | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iron di(acetate) hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.